Eletriptan

Catalog No.
S526986
CAS No.
143322-58-1
M.F
C22H26N2O2S
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eletriptan

CAS Number

143322-58-1

Product Name

Eletriptan

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1

InChI Key

PWVXXGRKLHYWKM-LJQANCHMSA-N

SMILES

Array

solubility

Readily soluble as hydrobromide formulation
1.18e-03 g/L

Synonyms

(R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, (R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole monohydrobromide, 3-(1-methyl-2-pyrrolidinylmethyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole hydrobromide, eletriptan, eletriptan hydrobromide, Relpax, UK 166,044, UK 166044, UK-116,044-04, UK-116044-04, UK-166,044, UK-166044

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

The exact mass of the compound Eletriptan is 382.1715 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily soluble as hydrobromide formulation1.18e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of N-alkylpyrrolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eletriptan is a second-generation, highly lipophilic selective serotonin (5-HT1B/1D) receptor agonist utilized primarily as an active pharmaceutical ingredient (API) in neurological and vascular formulations. From a procurement and material-selection standpoint, Eletriptan is distinguished by its enhanced pharmacokinetic profile, specifically its superior blood-brain barrier penetration and high oral bioavailability compared to first-generation benchmark compounds in the tryptamine class. Its molecular architecture is optimized for rapid gastrointestinal absorption and hepatic clearance via the CYP3A4 pathway, making it a critical precursor for advanced immediate-release solid dosage forms and specialized liquid-filled capsules where rapid onset of action is a strict performance requirement [1].

Substituting Eletriptan with the first-in-class benchmark, sumatriptan, or other early-generation analogs fundamentally compromises formulation efficacy and metabolic safety profiles. Generic substitution fails because sumatriptan possesses significantly lower lipophilicity, resulting in poor oral bioavailability that often necessitates parenteral or nasal administration routes to achieve comparable rapid onset. Furthermore, sumatriptan and several other in-class alternatives are primarily metabolized by monoamine oxidase A (MAO-A); utilizing them in formulations intended for patient populations on MAO inhibitors introduces severe contraindication risks. Eletriptan’s exclusive reliance on the CYP3A4 metabolic pathway and its inherently higher receptor binding affinity mean that substituting it with a generic tryptamine will result in a product with inferior oral absorption, higher required API loading, and an incompatible drug-drug interaction profile [1].

Absolute Oral Bioavailability and Absorption Efficiency

Eletriptan was engineered to overcome the poor oral absorption characteristic of early triptans. Clinical pharmacokinetic profiling demonstrates that Eletriptan achieves an absolute oral bioavailability of approximately 50%, driven by its high lipophilicity. In direct contrast, the benchmark comparator sumatriptan achieves only 14% to 15% oral bioavailability under similar conditions. This substantial increase allows Eletriptan to be effectively formulated into oral solid dosage forms that deliver rapid systemic exposure without the need for complex, non-oral delivery systems[1].

Evidence DimensionAbsolute Oral Bioavailability
Target Compound DataEletriptan (~50%)
Comparator Or BaselineSumatriptan (~14%)
Quantified Difference>3.5-fold increase in oral bioavailability
ConditionsOral administration, standard pharmacokinetic profiling

Enables the development of highly effective, rapid-onset oral tablets, eliminating the manufacturing complexity and patient burden of injectable or nasal spray formats.

Receptor Binding Affinity at 5-HT1B and 5-HT1D Targets

The molecular structure of Eletriptan confers significantly tighter binding to target serotonin receptors compared to baseline tryptamines. Radioligand binding studies reveal that Eletriptan exhibits a 4-fold higher affinity for the 5-HT1B receptor and an 8-fold higher affinity for the 5-HT1D receptor when directly compared to sumatriptan. This enhanced receptor engagement translates to a more potent pharmacological response per milligram of API, directly impacting dosing strategies and formulation payloads [1].

Evidence DimensionReceptor Affinity (Fold difference)
Target Compound DataEletriptan (4x higher for 5-HT1B; 8x higher for 5-HT1D)
Comparator Or BaselineSumatriptan (1x baseline)
Quantified Difference4-fold to 8-fold higher target affinity
ConditionsIn vitro radioligand binding assays

Higher receptor affinity allows for lower API loading in the final dosage form while maintaining or exceeding the therapeutic efficacy of benchmark alternatives.

Metabolic Pathway Differentiation (MAO-A Independence)

A critical differentiator for Eletriptan in formulation and clinical safety is its metabolic routing. Eletriptan is metabolized exclusively by the hepatic cytochrome P450 enzyme CYP3A4. Monoamine oxidase A (MAO-A), which is the primary biotransformation enzyme for sumatriptan, rizatriptan, and zolmitriptan, does not participate in Eletriptan's metabolism. This complete shift in metabolic clearance means Eletriptan formulations bypass the severe drug-drug interaction risks associated with MAO inhibitors, though they do require careful management alongside potent CYP3A4 inhibitors [1].

Evidence DimensionPrimary Metabolic Enzyme
Target Compound DataEletriptan (100% CYP3A4, 0% MAO-A)
Comparator Or BaselineSumatriptan (Primarily MAO-A)
Quantified DifferenceComplete avoidance of MAO-A dependent clearance
ConditionsHepatic metabolism profiling

Essential for procuring an API suitable for co-administration or use in patient populations where MAO-A inhibitor interactions must be strictly avoided.

Aqueous Solubility and Salt Form Selection for Encapsulation

The physical chemistry of Eletriptan dictates its commercial formulation strategy. While Eletriptan free base has a limited aqueous solubility of 2.5 mg/mL at 20°C, the procurement-standard Eletriptan hydrobromide salt achieves 4.0 mg/mL at 20°C. This specific solubility profile of the hydrobromide salt is critical for manufacturing clear, liquid-filled soft gelatin capsules, as it provides sufficient concentration for bioequivalence without dissolving the gelatin shell—a common failure point with purely aqueous solutions [1].

Evidence DimensionAqueous Solubility
Target Compound DataEletriptan hydrobromide (4.0 mg/mL at 20°C)
Comparator Or BaselineEletriptan free base (2.5 mg/mL at 20°C)
Quantified Difference1.6-fold higher baseline solubility
ConditionsAqueous solution at 20°C

Justifies the procurement of the hydrobromide salt over the free base to ensure compatibility with soft gelatin capsule manufacturing and rapid in vivo dissolution.

High-Bioavailability Oral Solid Dosage Manufacturing

Due to its ~50% oral bioavailability and high lipophilicity, Eletriptan is the preferred API for developing rapid-onset oral tablets. Formulators select this compound over sumatriptan to guarantee rapid CNS penetration and systemic exposure without resorting to parenteral delivery systems [1].

MAO-A Independent Combination Therapy Development

Eletriptan's exclusive reliance on the CYP3A4 metabolic pathway makes it the necessary choice for research and development of combination therapies intended for populations where MAO-A inhibitors are present. It completely bypasses the MAO-A clearance route that restricts the use of first-generation triptans [2].

Liquid-Filled Soft Gelatin Capsule Formulation

The specific 4.0 mg/mL (at 20°C) solubility profile of Eletriptan hydrobromide is leveraged to create water-in-oil microemulsions suitable for soft gelatin capsules. This physical property allows for a concentrated, clear liquid fill that remains stable and does not degrade the gelatin shell, ensuring bioequivalence to standard tablets [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

382.17149925 Da

Monoisotopic Mass

382.17149925 Da

Heavy Atom Count

27

LogP

3.9
3.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

22QOO9B8KI

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the acute treatment of migraine with or without aura in adults.
FDA Label
Eletriptan is a medication approved by the U.S. Food and Drug Administration (FDA) to treat acute migraine headaches in adults, with or without aura. Eletriptan was discovered during research on serotonin receptors—the neurotransmitter associated with migraine pathophysiology. Serotonin can induce vasoconstriction of cranial blood vessels, thereby alleviating migraine pain. However, serotonin can also cause adverse effects by affecting different receptors. Eletriptan demonstrated notable affinity and selectivity for the 5-HT(1B/1D/1F) receptors involved in migraines. This drug belongs to a class of medications commonly known as 'triptans,' which are serotonin receptor agonists.

Livertox Summary

The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Serotonin Receptor Agonists; Serotonin 5-HT1 Receptor Agonists; Triptans; Vasoconstrictor Agents

Pharmacology

Eletriptan is a selective 5-hydroxytryptamine 1B/1D receptor agonist. In the anesthetized dog, eletriptan has been shown to reduce carotid arterial blood flow, with only a small increase in arterial blood pressure at high doses. While the effect on blood flow was selective for the carotid arterial bed, decreases in coronary artery diameter were observed. Eletriptan has also been shown to inhibit trigeminal nerve activity in the rat.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

ATC Code

N - Nervous system
N02 - Analgesics
N02C - Antimigraine preparations
N02CC - Selective serotonin (5ht1) agonists
N02CC06 - Eletriptan

Mechanism of Action

Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors. In contrast, eletriptan displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors. While the full mechanism of action of 5-HT receptor agonists in relieving migrains is not fully elucidated, it is proposed that the activation of 5-HT1 receptors located on intracranial blood vessels leads to vasoconstriction that correlates with the relief of migraine headaches. It is also proposed that the activation of 5-HT1 receptors on sensory nerve endings in the trigeminal system leads to the inhibition of release of pro-inflammatory neuropeptides.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

143322-58-1

Absorption Distribution and Excretion

Well absorbed after oral administration with a mean absolute bioavailability of approximately 50%.
138 L
Renal cl=3.9 L/h

Metabolism Metabolites

In vitro studies indicate that eletriptan is primarily metabolized by cytochrome P-450 enzyme CYP3A4. The N-demethylated metabolite of eletriptan is the only known active metabolite.

Wikipedia

Eletriptan

Biological Half Life

The terminal elimination half-life of eletriptan is approximately 4 hours.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Shelke S, Shahi S, Jadhav K, Dhamecha D, Tiwari R, Patil H. Thermoreversible nanoethosomal gel for the intranasal delivery of Eletriptan hydrobromide. J Mater Sci Mater Med. 2016 Jun;27(6):103. doi: 10.1007/s10856-016-5713-6. Epub 2016 Apr 18. PubMed PMID: 27091045.
2: Bhambri R, Mardekian J, Liu LZ, Schweizer E, Ramos E. A review of the pharmacoeconomics of eletriptan for the acute treatment of migraine. Int J Gen Med. 2015 Jan 12;8:27-36. doi: 10.2147/IJGM.S73673. eCollection 2015. Review. PubMed PMID: 25624770; PubMed Central PMCID: PMC4296958.
3: Kertesz DP, Trabekin O, Vanetik MS. Headache treatment after electroconvulsive treatment: a single-blinded trial comparator between eletriptan and paracetamol. J ECT. 2015 Jun;31(2):105-9. doi: 10.1097/YCT.0000000000000179. PubMed PMID: 25181019.
4: Dias A, Franco E, Hebert K, Mercedes A. Myocardial infarction after taking eletriptan. Rev Port Cardiol. 2014 Jul-Aug;33(7-8):475.e1-3. doi: 10.1016/j.repc.2014.03.005. Epub 2014 Aug 23. English, Portuguese. PubMed PMID: 25155004.
5: Landy SH, Tepper SJ, Schweizer E, Almas M, Ramos E. Outcome for headache and pain-free nonresponders to treatment of the first attack: a pooled post-hoc analysis of four randomized trials of eletriptan 40 mg. Cephalalgia. 2014 Apr;34(5):376-81. doi: 10.1177/0333102413512035. Epub 2013 Nov 21. PubMed PMID: 24265285.
6: Bhambri R, Martin VT, Abdulsattar Y, Silberstein S, Almas M, Chatterjee A, Ramos E. Comparing the efficacy of eletriptan for migraine in women during menstrual and non-menstrual time periods: a pooled analysis of randomized controlled trials. Headache. 2014 Feb;54(2):343-54. doi: 10.1111/head.12257. Epub 2013 Oct 29. PubMed PMID: 24256184.
7: Almas M, Tepper SJ, Landy S, Schweizer E, Ramos E. Consistency of eletriptan in treating migraine: Results of a randomized, within-patient multiple-dose study. Cephalalgia. 2014 Feb;34(2):126-35. doi: 10.1177/0333102413500726. Epub 2013 Aug 14. PubMed PMID: 23946318.
8: Madasu SB, Vekariya NA, Kiran MN, Gupta B, Islam A, Douglas PS, Babu KR. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. Beilstein J Org Chem. 2012;8:1400-5. Epub 2012 Aug 30. PubMed PMID: 23019477; PubMed Central PMCID: PMC3458767.
9: Yilmaz H, Kaya M, Ozbek M, Delibasi T. A case of hyperprolactinemia, probably induced by eletriptan. Int J Clin Pharmacol Ther. 2012 Dec;50(12):907-8. doi: 10.5414/CP201744. PubMed PMID: 22943929.
10: Ponnuru VS, Challa BR, Nadendla R. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study. Anal Bioanal Chem. 2011 Nov;401(8):2539-48. doi: 10.1007/s00216-011-5341-4. Epub 2011 Sep 3. PubMed PMID: 21892641.
11: Marcus DA, Bernstein CD, Sullivan EA, Rudy TE. Perimenstrual eletriptan prevents menstrual migraine: an open-label study. Headache. 2010 Apr;50(4):551-62. doi: 10.1111/j.1526-4610.2010.01628.x. Epub 2010 Mar 2. PubMed PMID: 20236337.
12: Derry S, Moore RA, McQuay HJ. Eletriptan for acute migraine headaches in adults. Cochrane Database Syst Rev. 2010;2010(4). pii: CD008490. PubMed PMID: 25267910; PubMed Central PMCID: PMC4176626.
13: Sandrini G, Perrotta A, Tassorelli C, Nappi G. Eletriptan. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1587-98. doi: 10.1517/17425250903410226. Review. PubMed PMID: 19929447.
14: Jocić B, Zecević M, Zivanović L, Protić A, Jadranin M, Vajs V. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. J Pharm Biomed Anal. 2009 Nov 1;50(4):622-9. doi: 10.1016/j.jpba.2009.01.034. Epub 2009 Feb 6. PubMed PMID: 19250786.
15: Ravikumar K, Sridhar B, Krishnan H, Singh AN. Halide salts of antimigraine agents eletriptan and naratriptan. Acta Crystallogr C. 2008 Dec;64(Pt 12):o653-6. doi: 10.1107/S0108270108037621. Epub 2008 Nov 22. PubMed PMID: 19057078.
16: Dodick DW, Lipton RB, Goadsby PJ, Tfelt-Hansen P, Ferrari MD, Diener HC, Almas M, Albert KS, Parsons B. Predictors of migraine headache recurrence: a pooled analysis from the eletriptan database. Headache. 2008 Feb;48(2):184-93. doi: 10.1111/j.1526-4610.2007.00868.x. PubMed PMID: 18234045.
17: Diener HC, Dodick DW, Goadsby PJ, Lipton RB, Almas M, Parsons B. Identification of negative predictors of pain-free response to triptans: analysis of the eletriptan database. Cephalalgia. 2008 Jan;28(1):35-40. Epub 2007 Oct 16. PubMed PMID: 17941878.
18: Nett RB, Tiseo PJ, Almas M, Sikes CR. Patient satisfaction with eletriptan in the acute treatment of migraine in primary care. Int J Clin Pract. 2007 Oct;61(10):1677-85. PubMed PMID: 17877653; PubMed Central PMCID: PMC2040196.
19: Smith LA, Oldman AD, McQuay HJ, Moore RA. WITHDRAWN: Eletriptan for acute migraine. Cochrane Database Syst Rev. 2007 Jul 18;(1):CD003224. Review. PubMed PMID: 17636718.
20: Silberstein SD, Cady RK, Sheftell FD, Almas M, Parsons B, Albert KS. Efficacy of eletriptan in migraine-related functional impairment: functional and work productivity outcomes. Headache. 2007 May;47(5):673-82. PubMed PMID: 17501848.

Explore Compound Types